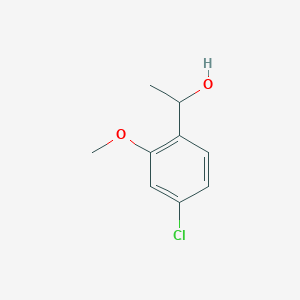

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol

Descripción

Propiedades

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDUFXQLBUISCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methodology

- Reagents: Sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C under H2)

- Solvents: Typically tetrahydrofuran (THF), methanol, or mixed aqueous-organic solvents

- Conditions: Ice bath cooling during reagent addition, followed by warming to room temperature for completion

Research Findings

A procedure analogous to the reduction of 4-methoxyacetophenone derivatives has been reported, where NaBH4 was added portion-wise to a solution of the ketone in THF/H2O at 0°C, then stirred at room temperature for several hours. The reaction mixture was quenched with saturated ammonium chloride, extracted with ethyl acetate, dried, and concentrated to yield the alcohol with high purity and yields around 80-90%.

| Parameter | Typical Value/Condition |

|---|---|

| Ketone substrate | 4-chloro-2-methoxyacetophenone |

| Reducing agent | Sodium borohydride (NaBH4) |

| Solvent | THF/H2O mixture |

| Temperature | 0°C to room temperature |

| Reaction time | 4-12 hours |

| Yield | 80-90% |

| Purification | Extraction, drying, crystallization |

This method is advantageous due to mild conditions, high selectivity, and ease of workup.

Alternative Synthetic Routes via 4-Chlorophenylacetic Acid Derivatives

An alternative approach involves preparing 4-chlorophenylacetic acid derivatives, which are then reduced to the corresponding alcohol.

Stepwise Process

- Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholine ethylthione by refluxing 4-chloroacetophenone with morpholine and sulfur powder at 127°C for 5 hours.

- Step 2: Hydrolysis of the ethylthione intermediate with potassium hydroxide in 50% ethanol under reflux for 24 hours to yield 4-chlorophenylacetic acid.

- Step 3: Reduction of 4-chlorophenylacetic acid using sodium borohydride in anhydrous THF at 0°C, followed by iodination and methanol quenching to obtain 4-chlorophenethyl alcohol (a close analog to the target compound).

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Product |

|---|---|---|---|---|

| 1 | Thione formation | 4-chloroacetophenone, morpholine, sulfur, reflux 127°C 5h | - | 1-(4-chlorophenyl)-2-morpholine ethylthione |

| 2 | Hydrolysis | KOH, 50% ethanol, reflux 24h | 69.2 | 4-chlorophenylacetic acid |

| 3 | Reduction & iodination | NaBH4, THF 0°C, iodine addition, methanol quench | 95.0 | 4-chlorophenethyl alcohol |

This multi-step route is useful when starting from phenylacetic acid derivatives and allows for functional group manipulation before reduction.

Catalytic Hydrogenation Methods

Hydrogenation of imine or oxazolidinone intermediates derived from 4-methoxyacetophenone analogs has been documented for producing chiral alcohols or amines. For example, hydrogenation of oxazolidinone intermediates with Pd/C under hydrogen at 50-55°C for 10-12 hours yields the corresponding chiral amine or alcohol after subsequent workup.

Although this method is more complex, it is valuable for stereoselective synthesis and can be adapted for 1-(4-chloro-2-methoxyphenyl)ethan-1-ol derivatives.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct NaBH4 Reduction | 4-chloro-2-methoxyacetophenone | NaBH4, THF/H2O | 0°C to RT, 4-12 h | 80-90 | Mild, selective, high yield |

| Multi-step via Ethylthione | 4-chloroacetophenone | Morpholine, S, KOH, NaBH4, I2 | Reflux, 24 h; 0°C reduction | 69 (acid), 95 (alcohol) | Allows intermediate isolation |

| Catalytic Hydrogenation | Oxazolidinone or imine intermediates | Pd/C, H2 | 50-55°C, 10-12 h | Variable | Useful for chiral synthesis |

Research Notes and Considerations

- The reduction of ketones with NaBH4 is widely preferred for its simplicity and high selectivity toward secondary alcohol formation without over-reduction.

- Multi-step syntheses involving thione intermediates provide access to related compounds but require longer reaction times and multiple purification steps.

- Catalytic hydrogenation methods can be tailored for asymmetric synthesis but require careful control of reaction conditions and catalyst handling.

- Purity and stereochemistry can be confirmed by NMR, IR, and chiral HPLC analyses as reported in related literature.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chloro-2-methoxyacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: It can be reduced to 1-(4-chloro-2-methoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 4-chloro-2-methoxyacetophenone.

Reduction: 1-(4-chloro-2-methoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Mecanismo De Acción

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby affecting its overall biological activity .

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position: The ortho-methoxy and para-chloro substituents in this compound enhance steric hindrance and electronic effects compared to monosubstituted analogs like 1-(4-chlorophenyl)ethan-1-ol. This influences reactivity in oxidation or substitution reactions .

- Chirality : Unlike its achiral ketone derivative, this compound exhibits chirality, similar to fluorinated analogs like (R)-1-(3-chlorophenyl)ethan-1-ol, which show moderate stereochemical purity (87–90%) .

Oxidation Behavior

This compound can be oxidized to 1-(4-Chloro-2-methoxyphenyl)ethanone, a reaction paralleling the conversion of 1-(4-chlorophenyl)ethan-1-ol to 4-chloroacetophenone (66–98% yields under optimized conditions) . The methoxy group likely stabilizes intermediates via resonance, improving oxidation efficiency compared to non-methoxy analogs.

Substitution Reactions

The chlorine atom at C4 enables nucleophilic aromatic substitution (SNAr). For example, 1-(4-Chloro-2-methoxyphenyl)ethanone (a related compound) is used in synthesizing quinolines and isoquinolines via reactions with amines or thiols .

Spectral and Analytical Data

- NMR Spectroscopy : The ¹H NMR of this compound would show distinct shifts for the methoxy group (~δ 3.8–4.0 ppm) and aromatic protons influenced by electron-withdrawing Cl and electron-donating OMe groups. This contrasts with 1-(4-chlorophenyl)ethan-1-ol, where aromatic protons resonate at δ 7.3–7.5 ppm .

- Mass Spectrometry : The molecular ion peak (m/z 186.64) and fragmentation patterns would differ from analogs like 1-(4-fluorophenyl)ethan-1-ol (m/z 140.15) due to chlorine’s isotopic signature .

Actividad Biológica

1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, also known as 4-chloro-2-methoxyphenylethanol, is an organic compound notable for its unique structural features, including a chloro group and a methoxy group attached to a phenyl ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₁ClO₂. Its structure can be represented as follows:

The presence of the hydroxyl (-OH) group contributes to its reactivity and biological properties. The unique combination of the chloro and methoxy groups may confer distinct biological activities compared to structurally similar compounds.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of chlorinated phenols often possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. The antibacterial activity can be quantified using Minimum Inhibitory Concentration (MIC) values.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 4-Chloroacetophenone | 8 | E. coli |

| 2-Methoxyphenol | 16 | S. aureus |

The specific MIC for this compound has not been extensively documented, but its structural analogs suggest potential efficacy against various bacterial strains .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar functional groups have shown promising anticancer activity. For example, research on related chlorinated phenolic compounds has revealed significant cytotoxic effects against several cancer cell lines, including:

- SNB-19 (CNS Cancer)

- NCI-H460 (Non-Small Cell Lung Cancer)

- SNB-75 (CNS Cancer)

The percentage growth inhibition (PGI) of these compounds at a concentration of 10 µM was reported as follows:

| Cell Line | PGI (%) |

|---|---|

| SNB-19 | 65.12 |

| NCI-H460 | 55.61 |

| SNB-75 | 54.68 |

These findings suggest that structural modifications in phenolic compounds can lead to enhanced anticancer properties, potentially through mechanisms involving tubulin inhibition or apoptosis induction .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Division : Similar compounds have been shown to interfere with microtubule formation, leading to cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : Some phenolic compounds induce oxidative stress in cancer cells, promoting apoptosis.

- Antimicrobial Mechanisms : The presence of halogen atoms like chlorine is known to enhance the ability of phenolic compounds to disrupt bacterial cell membranes.

Case Studies and Research Findings

A comprehensive review of the literature reveals several studies focusing on the synthesis and evaluation of chlorinated phenolic compounds:

- A study demonstrated that derivatives with hydroxyl substitutions exhibited improved antibacterial activity compared to their non-hydroxylated counterparts.

"The incorporation of hydroxyl groups significantly enhances the antimicrobial efficacy of chlorinated phenolic derivatives" .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-methoxyphenyl)ethan-1-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via substitution or condensation reactions. For example, substituted phenols may react with amines or alcohols under controlled conditions. Key parameters include temperature (e.g., reflux at 80–100°C), solvent selection (ethanol or methanol), and catalysts (e.g., KOH or ZnCl₂). Monitoring reaction progress via TLC or NMR ensures yield optimization .

Q. How is structural characterization performed for this compound?

Techniques include:

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

- Antimicrobial testing (e.g., agar diffusion assays against bacterial/fungal strains).

- Enzyme inhibition studies (e.g., cytochrome P450 or kinase assays).

- Cytotoxicity profiling using cell lines (e.g., MTT assays) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Asymmetric catalysis (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) enables enantiomeric control during reduction steps. Chiral HPLC or polarimetry validates enantiopurity. Reaction parameters like solvent polarity and temperature critically influence stereoselectivity .

Q. What strategies address contradictory reports on its biological activity?

Discrepancies may arise from substituent positional effects (e.g., chloro vs. methoxy group placement) or assay conditions. Mitigation involves:

Q. How can computational modeling predict its pharmacological potential?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like enzymes or receptors. DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. MD simulations predict stability in biological matrices .

Q. What advanced techniques resolve its metabolic pathways?

- Isotopic labeling (e.g., ¹⁴C or ³H) tracks metabolic intermediates.

- LC-MS/MS identifies phase I/II metabolites.

- Enzyme inhibition assays with liver microsomes clarify CYP450 involvement .

Q. How do steric and electronic effects of substituents influence reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.